6-bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde
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Overview
Description
6-Bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde is an organic compound with the molecular formula C9H7BrO3. It is a derivative of benzo[d][1,3]dioxine, featuring a bromine atom at the 6th position and an aldehyde group at the 8th position.
Scientific Research Applications
6-Bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving aldehyde oxidase.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrially relevant compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde typically involves the bromination of benzo[d][1,3]dioxine followed by formylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. .
Major Products Formed
Oxidation: 6-Bromo-4H-benzo[d][1,3]dioxine-8-carboxylic acid.
Reduction: 6-Bromo-4H-benzo[d][1,3]dioxine-8-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Mechanism of Action
The mechanism of action of 6-bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde largely depends on its application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function. The bromine atom can also participate in halogen bonding, influencing molecular interactions .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4H-benzo[d][1,3]dioxine-8-carbaldehyde: Similar structure with a chlorine atom instead of bromine.
6-Fluoro-4H-benzo[d][1,3]dioxine-8-carbaldehyde: Similar structure with a fluorine atom instead of bromine.
6-Iodo-4H-benzo[d][1,3]dioxine-8-carbaldehyde: Similar structure with an iodine atom instead of bromine
Uniqueness
The presence of the bromine atom in 6-bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde imparts unique reactivity compared to its halogenated analogs. Bromine is more reactive than chlorine and fluorine but less so than iodine, making it a versatile intermediate in organic synthesis. Additionally, the specific positioning of the bromine and aldehyde groups allows for selective functionalization, which can be advantageous in designing targeted molecules for various applications .
Properties
IUPAC Name |
6-bromo-4H-1,3-benzodioxine-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGWMSFGSYCWOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)C=O)OCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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